N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxyphenylsulfamic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfamate group, yielding a simpler phenolic compound.
Substitution: The chlorines on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate has several scientific research applications, including:
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamate group can form covalent bonds with active sites on enzymes, inhibiting their activity . Additionally, the compound’s structure allows it to interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfonamide: Similar structure but with a sulfonamide group instead of a sulfamate group.
N-(2,4-dichlorobenzyl)2-hydroxyphenylcarbamate: Contains a carbamate group instead of a sulfamate group.
N-(2,4-dichlorobenzyl)2-hydroxyphenylurea: Features a urea group in place of the sulfamate group.
Uniqueness
N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c14-10-6-5-9(11(15)7-10)8-16-21(18,19)20-13-4-2-1-3-12(13)17/h1-7,16-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAFICBAKACMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.